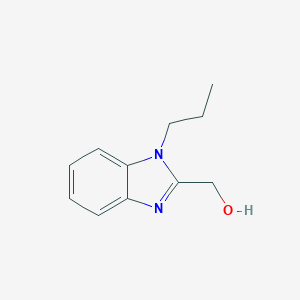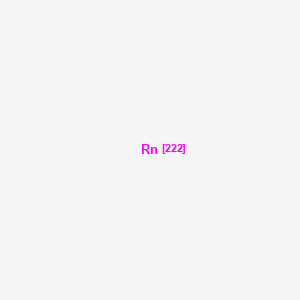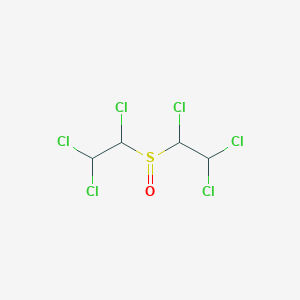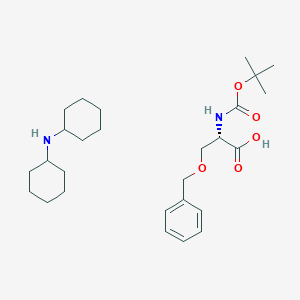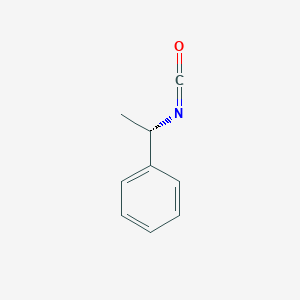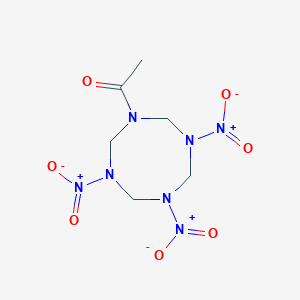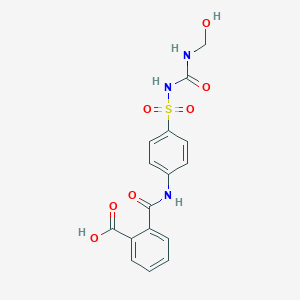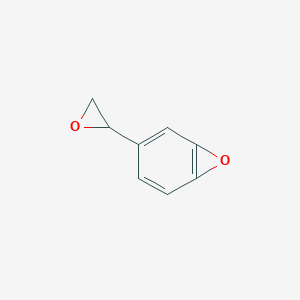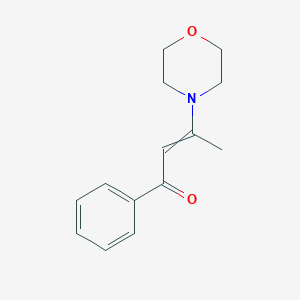
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone, also known as IQ-1, is a synthetic anthraquinone derivative that has been used in scientific research for its potential therapeutic applications. IQ-1 has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone is not fully understood. However, it has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and cell survival. By inhibiting NF-κB, 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone can reduce inflammation and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. This suggests that 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has anti-inflammatory effects. In addition, 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has been found to induce apoptosis in cancer cells, which suggests that it has anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone in lab experiments is that it has been extensively studied and characterized, making it a reliable tool for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several potential future directions for research on 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone. One direction is to further investigate its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Another direction is to investigate its anti-tumor effects and potential use in cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone involves the reaction of 1,4-diaminoanthraquinone with isopropylamine and p-toluidine in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
10572-60-8 |
|---|---|
Nom du produit |
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone |
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-14(2)25-19-12-13-20(26-16-10-8-15(3)9-11-16)22-21(19)23(27)17-6-4-5-7-18(17)24(22)28/h4-14,25-26H,1-3H3 |
Clé InChI |
NCZARQFBEZFMSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
Autres numéros CAS |
10572-60-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
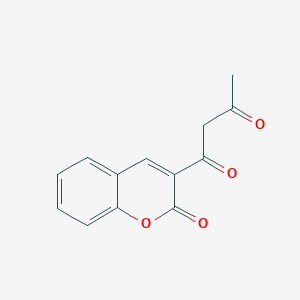
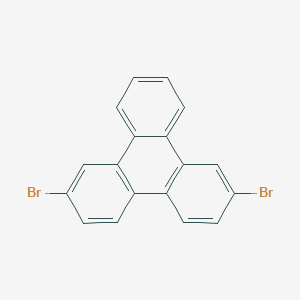
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
